Salcaprozate sodium

Catalog No.
S001399
CAS No.
203787-91-1
M.F
C15H21NNaO4
M. Wt
302.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salcaprozate sodium

CAS Number

203787-91-1

Product Name

Salcaprozate sodium

IUPAC Name

sodium;8-[(2-hydroxybenzoyl)amino]octanoate

Molecular Formula

C15H21NNaO4

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);

InChI Key

RYXLCKUMPSGTIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

SNAC;sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]

Description

The exact mass of the compound Salcaprozate sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application: Intestinal Permeation Enhancer for Oral Delivery of Macromolecules

Application: Oral Delivery of Semaglutide

Application: Oral Delivery of Octreotide

Application: Oral Delivery of Insulin

Salcaprozate sodium is a synthetic compound derived from salicylic acid, specifically an N-acetylated amino acid derivative. It is classified as a sodium salt of a hydroxybenzoyl group linked to an octylamine chain. This unique structure enhances its properties as a drug absorption enhancer, making it particularly valuable in pharmaceutical formulations aimed at improving the bioavailability of poorly absorbed drugs, especially peptides and proteins .

The exact mechanism by which SNAC enhances intestinal permeability is still being debated. Traditionally, it was thought to increase passive transcellular permeation by making the drug more lipophilic through complexation []. However, recent research suggests it might also influence tight junctions between intestinal cells, transiently increasing permeability [].

The primary chemical reaction involved in the synthesis of salcaprozate sodium is the neutralization of salcaprozate free acid with sodium hydroxide. The reaction can be represented as follows:

Salcaprozate free acid+Sodium hydroxideSalcaprozate sodium+Water\text{Salcaprozate free acid}+\text{Sodium hydroxide}\rightarrow \text{Salcaprozate sodium}+\text{Water}

This reaction typically occurs in a solvent such as 2-propanol at approximately 40°C. The mechanism involves the deprotonation of the carboxylic acid group in salcaprozate free acid, leading to the formation of the sodium salt .

Reaction Conditions

  • Solvent: 2-propanol
  • Temperature: Approximately 40°C
  • Reactants: Salcaprozate free acid and sodium hydroxide

Salcaprozate sodium is primarily recognized for its ability to enhance the intestinal permeability of various drugs. It has been shown to facilitate the absorption of peptides such as exenatide across intestinal epithelial barriers in vitro. This property is crucial for oral drug delivery systems, particularly for macromolecules that typically exhibit low bioavailability when administered orally .

Side Effects: While generally considered safe, potential side effects may include altered electrolyte levels and histopathological changes, although these effects are typically mild .

The synthesis of salcaprozate sodium can be achieved through several methods, but the most common involves:

  • Dissolving salcaprozate free acid in 2-propanol.
  • Adding sodium hydroxide to the solution.
  • Stirring the mixture at 40°C until the reaction completes.
  • Isolating and purifying the resulting product.

This method ensures that impurities are minimized and that the final product maintains its desired properties for pharmaceutical applications .

Salcaprozate sodium is primarily used as an oral absorption enhancer for various therapeutic agents, including insulin and heparin. Its ability to improve drug solubility and stability makes it an essential component in formulations designed for oral delivery of low-permeability drugs. Clinical studies have demonstrated its effectiveness in enhancing bioavailability, making it a critical ingredient in modern drug development .

Salcaprozate sodium shares similarities with several other compounds known for enhancing drug absorption. Here are some comparable compounds:

Compound NameStructure/FunctionalityUnique Features
Sodium CaprateMedium-chain fatty acid derivativeKnown for enhancing permeability via micelle formation
Polyethylene GlycolPolyether compound often used as an excipientProvides solubilization but lacks specific targeting
L-arginineAmino acid that can enhance drug deliveryNaturally occurring; less specific than salcaprozate sodium
Dodecyl sulfateAnionic surfactant used in various formulationsStronger surfactant properties but can be irritating

Uniqueness of Salcaprozate Sodium

Salcaprozate sodium's unique combination of a hydroxybenzoyl group and an octylamine chain distinguishes it from other absorption enhancers by providing both enhanced solubility and improved mucosal penetration without significant irritation or toxicity.

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

302.13682743 g/mol

Monoisotopic Mass

302.13682743 g/mol

Boiling Point

521.7°C at 760 mmHg

Heavy Atom Count

21

Appearance

White powder

Melting Point

183-185°C

UNII

1YTW0422YU

Related CAS

Free acid: 183990-46-7

Pharmacology

Salcaprozate Sodium is the sodium salt form of salcaprozate, an oral absorption promoter. Salcaprozate sodium may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as insulin and heparin.

Other CAS

203787-91-1

Wikipedia

Salcaprozate sodium

Dates

Modify: 2024-06-19
1. Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics. 2019;11(2):78. Published 2019 Feb 13. doi:10.3390/pharmaceutics11020078
2. Riley MG, Castelli MC, Paehler EA. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats. Int J Toxicol. 2009;28(4):278-293. doi:10.1177/1091581809337737
3. Riley MG, York RG. Peri- and postnatal developmental toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley rats. Int J Toxicol. 2009;28(4):266-277. doi:10.1177/1091581809337736
4. Li Y, Yang D, Zhu C. Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics. Molecules. 2018;23(11):2990. Published 2018 Nov 16. doi:10.3390/molecules23112990
5. Twarog C, Liu K, O'Brien PJ, et al. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Eur J Pharm Biopharm. 2020;152:95-107. doi:10.1016/j.ejpb.2020.04.023

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